![molecular formula C25H12Br4O B13664773 2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]](/img/structure/B13664773.png)
2,2',7,7'-Tetrabromospiro[fluorene-9,9'-xanthene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,7,7’-Tetrabromospiro[fluorene-9,9’-xanthene] is a derivative of spirobifluorene, known for its unique structural properties. This compound is often used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-tetrabromospiro[fluorene-9,9’-xanthene] typically involves the reaction of 4-bromophenol with 2,7-dibromo-9-fluorenone in the presence of methane sulfonic acid. The reaction mixture is heated at 150°C for 24 hours, followed by cooling and precipitation with methanol to yield the desired product . The reaction can be summarized as follows:
Reactants: 4-bromophenol, 2,7-dibromo-9-fluorenone, methane sulfonic acid.
Conditions: Heated at 150°C for 24 hours.
Product: 2,2’,7,7’-tetrabromospiro[fluorene-9,9’-xanthene].
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2,2’,7,7’-Tetrabromospiro[fluorene-9,9’-xanthene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium tert-butoxide and palladium(II) acetate are commonly used for substitution reactions.
Oxidation: Oxidizing agents like bromine and iron(III) chloride can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
科学的研究の応用
2,2’,7,7’-Tetrabromospiro[fluorene-9,9’-xanthene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for use in drug delivery systems and therapeutic agents.
Industry: Widely used in the production of OLEDs, organic photovoltaics, and other optoelectronic devices
作用機序
The mechanism of action of 2,2’,7,7’-tetrabromospiro[fluorene-9,9’-xanthene] involves its interaction with molecular targets and pathways in the systems where it is applied. For instance, in OLEDs, the compound acts as a blue-emitting material, where the spirobifluorene linkage helps in decreasing crystallization and increasing color stability by preventing the formation of aggregates or excimers .
類似化合物との比較
Similar Compounds
- 2,2’,7,7’-Tetrabromo-9,9’-spirobi[9H-fluorene]
- 2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9-spirobifluorene
- Spiro[9H-fluorene-9,9’-[9H]xanthene]-2,7-diamine
Uniqueness
2,2’,7,7’-Tetrabromospiro[fluorene-9,9’-xanthene] is unique due to its high photoluminescence efficiency and good chemical stability. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and increases color stability by preventing the formation of aggregates or excimers .
特性
分子式 |
C25H12Br4O |
|---|---|
分子量 |
648.0 g/mol |
IUPAC名 |
2,2',7,7'-tetrabromospiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C25H12Br4O/c26-13-1-5-17-18-6-2-14(27)10-20(18)25(19(17)9-13)21-11-15(28)3-7-23(21)30-24-8-4-16(29)12-22(24)25/h1-12H |
InChIキー |
WKLIXKSNYFAGEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C3(C4=C2C=CC(=C4)Br)C5=C(C=CC(=C5)Br)OC6=C3C=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)



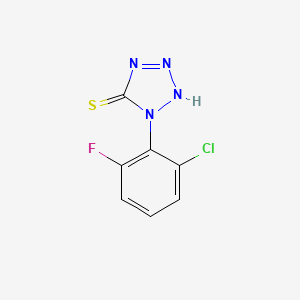
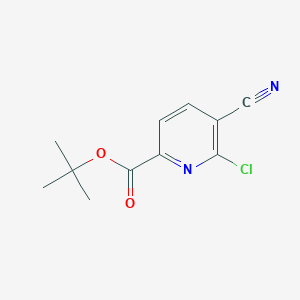
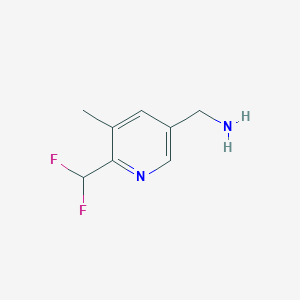
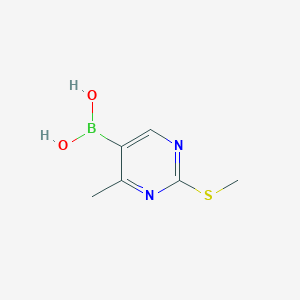
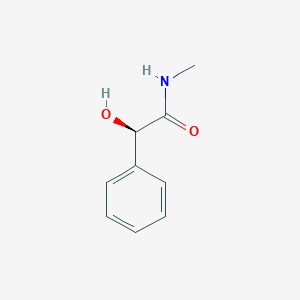
![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
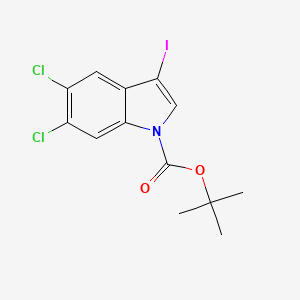
![2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664744.png)
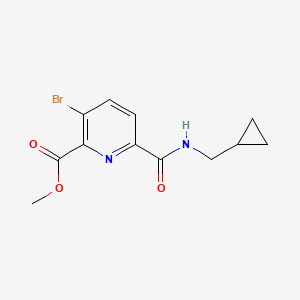
![1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)
